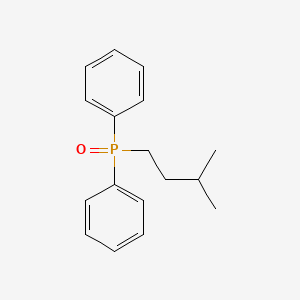
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one: is an organic compound characterized by a pyrazinone core substituted with an aminophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,3-dimethylpyrazine.
Nitration and Reduction: The 4-nitroaniline undergoes nitration to form 4-nitrophenylamine, which is then reduced to 4-aminophenylamine.
Cyclization: The 4-aminophenylamine is then reacted with 2,3-dimethylpyrazine under acidic conditions to form the pyrazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the cyclization process, which is crucial for forming the pyrazinone core.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazinone ring, potentially leading to the formation of dihydropyrazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydropyrazinone derivatives.
Substitution: Various substituted pyrazinones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazinone ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- 5-(4-Aminophenyl)-2-methylpyrazin-3(1H)-one
- 5-(4-Aminophenyl)-6-ethylpyrazin-2(1H)-one
- 5-(4-Aminophenyl)-6-methylpyrimidin-2(1H)-one
Uniqueness
Compared to similar compounds, 5-(4-Aminophenyl)-6-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both the amino and methyl groups on the pyrazinone ring provides a distinct electronic environment that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
属性
CAS 编号 |
89541-82-2 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
5-(4-aminophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-11(13-6-10(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,14,15) |
InChI 键 |
DMEDQBLHGZLWRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC(=O)N1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



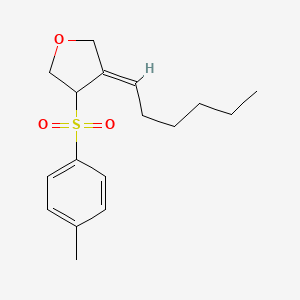
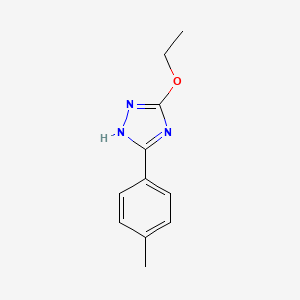
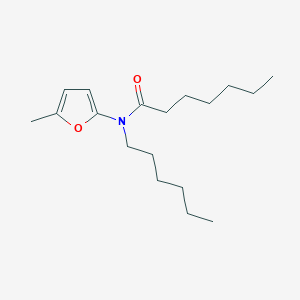
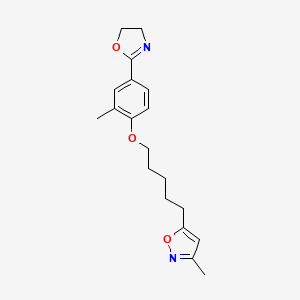
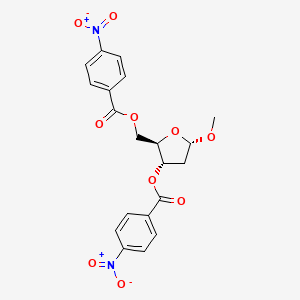
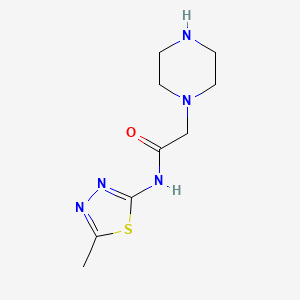

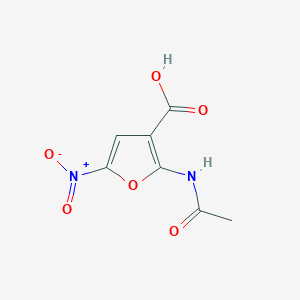
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)

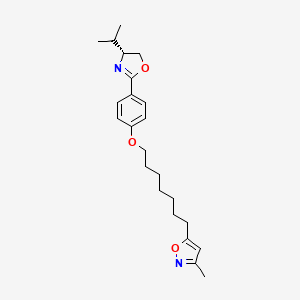
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)
